4-Bromo-4,4-difluorobutanoic acid

Description

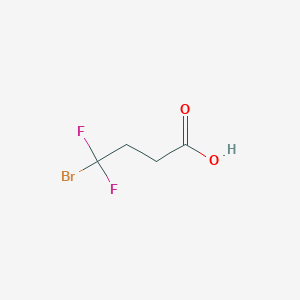

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-4,4-difluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIWEWFNTHJMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371246 | |

| Record name | 4-bromo-4,4-difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147345-36-6 | |

| Record name | 4-bromo-4,4-difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Bromo-4,4-difluorobutanoic acid" properties and structure

An In-Depth Technical Guide to 4-Bromo-4,4-difluorobutanoic acid

Abstract

This compound is a halogenated carboxylic acid of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional structure, featuring a carboxylic acid handle, a reactive bromo-difluoromethyl terminus, and an aliphatic chain, makes it a versatile synthetic building block. The presence of the geminal difluoro group can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and modulated acidity, which are critical attributes in modern drug design. This guide provides a comprehensive overview of the core properties, structure, synthesis, reactivity, and potential applications of this compound, intended for researchers, chemists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of contemporary medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[1] this compound, with its terminal difluoromethylene group, serves as a valuable synthon for introducing the -CF2- moiety, a common bioisostere for ethers, ketones, or sulfones. The additional presence of both a carboxylic acid and a bromine atom provides orthogonal points for chemical modification, enabling its seamless integration into complex molecular architectures. This document details the essential technical information required to effectively utilize this compound in a research and development setting.

Physicochemical Properties and Structure

Core Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, purification, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 147345-36-6 | [2][3][4] |

| Molecular Formula | C₄H₅BrF₂O₂ | [2][3][4] |

| Molecular Weight | 202.98 g/mol | [2][3][4] |

| IUPAC Name | This compound | [4] |

| Boiling Point | 90-92 °C | [2] |

| Density (Predicted) | ~1.79 - 1.84 g/cm³ | [2] |

| Flash Point | 85.2 °C | [2] |

| Hydrogen Bond Donor Count | 1 | [2][4] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| XLogP3 | 1.6 | [2][4] |

| Canonical SMILES | C(CC(F)(F)Br)C(=O)O | [4] |

Structural Elucidation

The structure of this compound features a four-carbon chain. Carbon-1 is part of the carboxylic acid group. Carbon-4 is substituted with a bromine atom and two fluorine atoms. This geminal difluoride arrangement is key to its utility, as it sterically and electronically modulates the adjacent C-Br bond and influences the overall molecular conformation.

Caption: 2D Molecular structure of this compound.

Spectral Data Insights

While detailed spectral analysis requires experimental data, the structure allows for predictable signatures.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct multiplets corresponding to the methylene groups at C2 and C3. The signal for the C3 protons will likely be a triplet of triplets due to coupling with both the C2 protons and the two fluorine atoms on C4. The C2 protons would appear as a triplet. A reported spectrum shows signals around δ 2.65 (2H, m) and 2.45 (2H, t), consistent with this structure.[5]

-

¹³C NMR: Four carbon signals are expected. The C4 signal will be split into a triplet by the two attached fluorine atoms (¹JCF coupling) and will be significantly downfield due to the electronegativity of the three halogen substituents.

-

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes. A common and effective method involves the radical addition of dibromodifluoromethane to acrylic acid.

Synthetic Pathway Overview

The reaction proceeds via a free-radical mechanism initiated by sodium dithionite, which generates the bromodifluoromethyl radical (•CF₂Br). This radical then adds across the double bond of acrylic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis.[5] This procedure should only be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Acrylic acid (1.44 g)

-

Acetonitrile (80 cm³)

-

Sodium dithionite (4.18 g)

-

Sodium bicarbonate (2.01 g)

-

Water (20 cm³)

-

Dibromodifluoromethane (5 cm³)

-

Sodium chloride

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a suitable reaction vessel equipped with a magnetic stirrer, add acrylic acid (1.44 g) and acetonitrile (80 cm³).

-

Addition of Reagents: To the stirred solution, add sodium dithionite (4.18 g), sodium bicarbonate (2.01 g), and water (20 cm³). Finally, add dibromodifluoromethane (5 cm³).

-

Reaction: Stir the resulting biphasic mixture vigorously at ambient temperature. The reaction progress can be monitored by GC analysis to confirm the consumption of acrylic acid (typically complete within 4 hours).

-

Workup - Phase Separation: Once the reaction is complete, saturate the aqueous phase by adding solid sodium chloride. This facilitates the separation of the organic layer.

-

Extraction and Drying: Separate the organic phase. Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and evaporate the solvent under reduced pressure.

-

Purification: The crude product, a pale yellow oil potentially containing some white solid, is taken up in ethyl acetate. The solution is filtered to remove any insoluble material, and the solvent is evaporated under reduced pressure to yield the final product.

Rationale: Sodium dithionite acts as a single-electron transfer reagent, initiating the formation of the •CF₂Br radical from CBr₂F₂. Sodium bicarbonate is used as a base to neutralize the acidic product and maintain a suitable pH for the reaction.

Chemical Reactivity and Mechanistic Insights

Influence of Fluoro and Bromo Groups

The reactivity of this compound is dominated by its three functional groups:

-

Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, or reduction to the corresponding alcohol (4-bromo-4,4-difluorobutan-1-ol).

-

C-Br Bond: The bromine atom is a good leaving group, making C4 susceptible to nucleophilic substitution reactions. However, the strong electron-withdrawing effect of the adjacent difluoro group can influence the reaction kinetics.

-

-CF₂- Group: This group is generally inert but significantly impacts the properties of the rest of the molecule. It increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog (4-bromobutyric acid) and enhances the electrophilicity of C4.

Key Reactions

This molecule is an excellent precursor for various derivatives. For example, it can be used in nucleophilic substitution reactions where the bromine is displaced by amines, thiols, or other nucleophiles to build more complex structures. The carboxylic acid can be activated and coupled with amines or alcohols to form amides and esters, respectively, which are common linkages in pharmaceuticals.

Applications in Drug Discovery and Development

Role as a Fluorinated Building Block

The primary application of this compound is as a building block for introducing the difluoromethylene (-CF₂-) group into drug candidates. This modification is often pursued to:

-

Enhance Metabolic Stability: The C-F bond is much stronger than the C-H bond, making the -CF₂- group resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Modulate Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

-

Improve Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic interactions (including hydrogen bonds) with protein targets, potentially increasing binding affinity and selectivity.

Caption: Hypothetical workflow for drug candidate synthesis.

Safety and Handling

This compound is classified as a corrosive substance.[2] It should be handled with extreme care.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Use only in a well-ventilated chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry place in a tightly sealed container.

All products are intended for research and development use only and must be handled by technically qualified individuals.[6]

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its unique combination of a carboxylic acid, a bromodifluoromethyl group, and an aliphatic spacer provides chemists with a powerful tool for introducing fluorine into complex molecules. The well-defined synthesis and predictable reactivity of this compound, coupled with the known benefits of fluorination in bioactive molecules, ensure its continued importance in the fields of medicinal chemistry, drug discovery, and materials science.

References

-

PrepChem.com. Synthesis of Step 1: this compound. Available at: [Link]

-

Beijing Xinheng Technology Co., Ltd. This compound - CAS:147345-36-6. Available at: [Link]

-

PubChem. This compound | C4H5BrF2O2 | CID 2736276. Available at: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Bromo-4-fluorobutane in Modern Pharmaceutical Synthesis. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-4,4-difluorobutanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4,4-difluorobutanoic acid, a halogenated carboxylic acid, is a versatile building block in modern organic synthesis. Its unique trifunctional nature, possessing a carboxylic acid group, a gem-difluoro moiety, and a bromine atom, makes it a valuable precursor for the synthesis of complex molecules, particularly in the realm of pharmaceutical and agrochemical research. The presence of the gem-difluoro group can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the key identifiers, physicochemical properties, a detailed synthesis protocol, and the potential applications of this important synthetic intermediate.

Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are fundamental for its effective use in research and development.[1]

| Identifier | Value | Source |

| CAS Number | 147345-36-6 | [1][2] |

| Molecular Formula | C4H5BrF2O2 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 202.98 g/mol | [1][2] |

| InChI | InChI=1S/C4H5BrF2O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) | [1] |

| InChIKey | YAIWEWFNTHJMTH-UHFFFAOYSA-N | [1] |

| SMILES | C(CC(F)(F)Br)C(=O)O | [1] |

| Predicted Density | 1.791±0.06 g/cm³ | [2] |

| Predicted Boiling Point | 90-92°C | [2] |

| Predicted Flash Point | 85.2°C | [2] |

| Predicted XLogP3 | 1.6 | [1] |

Note: Some physicochemical properties are predicted values and should be used as an estimate.

Synthesis of this compound

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on a well-established radical addition reaction.

Experimental Protocol

Materials:

-

Acrylic acid

-

Acetonitrile

-

Sodium dithionite

-

Sodium bicarbonate

-

Dibromodifluoromethane

-

Water

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

Procedure:

-

To a stirred solution of acrylic acid (1.44 g) in acetonitrile (80 cm³), add sodium dithionite (4.18 g) and sodium bicarbonate (2.01 g) in water (20 cm³).

-

To this biphasic mixture, add dibromodifluoromethane (5 cm³).

-

Stir the reaction mixture at ambient temperature. The inorganic salts will gradually dissolve.

-

Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete after 4 hours, indicated by the complete consumption of acrylic acid.

-

Once the reaction is complete, saturate the aqueous phase with solid sodium chloride.

-

Separate the organic phase.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. This will yield a pale yellow oil containing a small amount of a white solid.

-

Take up the resulting mixture in ethyl acetate, filter to remove the solid, and evaporate the solvent under reduced pressure to yield the final product as a pale yellow oil (2.54 g).

Synthesis Workflow Diagram

Sources

4-Bromo-4,4-difluorobutanoic Acid: A Technical Guide to Unlocking Potential Biological Activities

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of 4-Bromo-4,4-difluorobutanoic acid. While specific biological data for this compound is not yet publicly available, its unique chemical architecture—featuring a gem-difluoroalkyl group and a terminal bromine atom on a butanoic acid scaffold—suggests a high potential for interaction with various biological targets. This document synthesizes established principles of medicinal chemistry and provides detailed, actionable experimental protocols to explore its cytotoxic, enzymatic, and cellular effects. Our objective is to furnish a robust starting point for the systematic evaluation of this promising, yet under-explored, chemical entity.

Introduction: The Rationale for Investigation

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] The gem-difluoroalkyl motif (CF2) is particularly noteworthy for its ability to act as a bioisostere for carbonyl or ether functionalities, influencing local electronics and molecular conformation.[1][3] Concurrently, the inclusion of bromine can increase lipophilicity and introduce the potential for halogen bonding, a specific and directional interaction with biological macromolecules that can enhance binding affinity and selectivity.[4][5][6][7][8]

This compound combines these features on a short-chain carboxylic acid backbone, a structure reminiscent of fatty acid signaling molecules and enzyme substrates. This unique combination warrants a thorough investigation into its potential as a modulator of biological systems. This guide will, therefore, serve as a research roadmap, proposing a logical progression of experiments to elucidate the bioactivity of this compound.

Physicochemical Properties and Synthesis

A foundational understanding of the molecule's properties is critical for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅BrF₂O₂ | PubChem CID: 2736276 |

| Molecular Weight | 202.98 g/mol | PubChem CID: 2736276 |

| CAS Number | 147345-36-6 | PubChem CID: 2736276 |

| Predicted LogP | 1.6 | PubChem CID: 2736276 |

| Predicted pKa | ~4.0 (Estimated based on butanoic acid and fluorine substitution) | N/A |

The presence of the electron-withdrawing difluoro group is expected to lower the pKa of the carboxylic acid compared to unsubstituted butanoic acid, potentially influencing its ionization state at physiological pH.

Synthesis Overview

A known synthetic route involves the radical addition of dibromodifluoromethane to acrylic acid.[9] This method provides a straightforward entry point for obtaining the necessary quantities for biological screening.

Hypothetical Biological Targets and Mechanisms of Action

Based on its structural features, we can hypothesize several potential biological activities for this compound.

Potential as an Enzyme Inhibitor

The carboxylic acid moiety makes this compound a candidate for interacting with the active sites of various enzymes, particularly those that process short-chain fatty acids or other carboxylate-containing substrates. The gem-difluoro group alpha to the bromine can act as a mimic of a transition state or a stable bioisostere of a less stable functional group. The terminal bromine could serve as a reactive handle for covalent modification of an active site residue or engage in halogen bonding to enhance affinity.

Potential Enzyme Classes for Investigation:

-

Dehydrogenases and Reductases: Enzymes involved in fatty acid metabolism.

-

Hydrolases (e.g., Esterases, Amidases): The compound could act as a substrate analog.

-

Kinases: While less common for this type of scaffold, interactions with ATP-binding sites or allosteric pockets cannot be ruled out.

Potential as a Cytotoxic Agent

Halogenated compounds are known to exhibit cytotoxicity through various mechanisms, including the generation of reactive oxygen species, disruption of cellular membranes, and interference with metabolic pathways.[9][10][11] The lipophilicity imparted by the bromine and fluorine atoms may facilitate passage across cell membranes.

Pharmacokinetic Considerations

The pharmacokinetics of fluorinated carboxylic acids are influenced by their chain length.[12][13][14][15] Shorter-chain acids tend to be eliminated more rapidly. The metabolic fate of the bromo-difluoro-butanoic acid structure is of particular interest, as dehalogenation could be a potential metabolic pathway.

Proposed Experimental Workflows

The following sections outline detailed protocols for a systematic investigation of the biological activities of this compound.

Workflow for Assessing General Cytotoxicity

This initial phase aims to determine the compound's general toxicity profile across different cell lines to establish effective concentration ranges for subsequent, more specific assays.

Caption: Workflow for determining the general cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[16]

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for Enzyme Inhibition Screening

This phase focuses on identifying potential enzymatic targets through broad-based screening followed by more detailed kinetic analysis.

Caption: A systematic approach to screen for and characterize enzyme inhibition.

Protocol 2: General Protocol for Enzyme Inhibition Screening

-

Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme being tested. Prepare solutions of the enzyme, its substrate, and any necessary cofactors.

-

Primary Screen: In a 96-well plate, combine the buffer, enzyme, and this compound at a final concentration of 50 µM. Include a positive control (a known inhibitor) and a negative control (vehicle only).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The detection method will be specific to the enzyme assay (e.g., monitoring NADH production/consumption at 340 nm for dehydrogenases).

-

Hit Identification: Identify wells where the reaction rate is inhibited by more than 50% compared to the negative control.

-

Dose-Response and IC₅₀ Determination: For the identified "hits," repeat the assay with a range of concentrations of the compound to determine the IC₅₀ value.

-

Mechanism of Action Studies: For potent inhibitors, perform kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[17]

Concluding Remarks and Future Directions

This compound represents a molecule with significant, yet unexplored, potential in the realm of biological activity. Its unique combination of a gem-difluoro group and a terminal bromine on a butanoic acid framework provides a compelling rationale for its investigation as an enzyme inhibitor, a cytotoxic agent, or a modulator of other cellular processes. The experimental workflows and protocols detailed in this guide offer a structured and scientifically rigorous approach to systematically unlock the biological potential of this compound. The data generated from these studies will be invaluable in determining its suitability for further development in therapeutic or biotechnological applications.

References

-

National Institute of Standards and Technology. TOXICITY SCREENING OF HALOGENATED ALIPHATICS USING A NOVEL IN VITRO VOLATILE CHEMICAL EXPOSURE SYSTEM. [Link]

-

Safe, S. (1987). Development and Validation of in Vitro Induction Assays for Toxic Halogenated Aromatic Mixtures: A Review. Toxicology, 46(3), 245-259. [Link]

-

Han, Y., et al. (2012). Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans. Toxicology, 300(1-2), 59-67. [Link]

-

Moreira, P., et al. (2020). Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. Food and Chemical Toxicology, 145, 111677. [Link]

-

Mykhailiuk, P. K. (2021). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Chemistry – A European Journal, 27(45), 11621-11628. [Link]

-

Hewawasam, G. E., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]

-

Ohmori, K., et al. (2003). Comparison of the toxicokinetics between perfluorocarboxylic acids with different carbon chain length. Toxicology, 184(2-3), 135-140. [Link]

-

Tatum-Gibbs, K., et al. (2011). Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse. Toxicology, 281(1-3), 50-58. [Link]

-

Tatum-Gibbs, K., et al. (2011). Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse. Toxicology, 281(1-3), 50-58. [Link]

-

Procter, D. J., et al. (2022). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 13(10), 2911-2917. [Link]

-

Marzec, M., et al. (2022). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science, 9, 966421. [Link]

-

Mykhailiuk, P. K. (2019). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ChemMedChem, 14(18), 1645-1654. [Link]

-

Seidl, C., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 969648. [Link]

-

Singh, S., et al. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Methods in Enzymology, 634, 1-28. [Link]

-

Karcz, T., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4), e821. [Link]

-

Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

-

Feskov, A., et al. (2022). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 27(17), 5649. [Link]

-

Karcz, T., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4), e821. [Link]

-

Karcz, T., et al. (2022). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science, 91(4), e821. [Link]

-

Karcz, T., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4), e821. [Link]

-

Karcz, T., et al. (2022). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science, 91(4), e821. [Link]

-

Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8017-8035. [Link]

-

Wikipedia. Perfluoroalkyl carboxylic acids. [Link]

-

Zhang, W., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(6), 100508. [Link]

-

Silverman, R. B. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Fluorine Chemistry, 131(1), 27-43. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 3. enamine.net [enamine.net]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. jms.ump.edu.pl [jms.ump.edu.pl]

- 8. [PDF] Introducing bromine in the molecular structure as a good strategy to the drug design | Semantic Scholar [semanticscholar.org]

- 9. nist.gov [nist.gov]

- 10. Development and validation of in vitro induction assays for toxic halogenated aromatic mixtures: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of the toxicokinetics between perfluorocarboxylic acids with different carbon chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

Literature review of gem-difluorinated butanoic acids

An In-Depth Technical Guide to Gem-Difluorinated Butanoic Acids: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties.[1] Among fluorinated motifs, the gem-difluoromethylene (CF₂) group has emerged as a particularly valuable bioisostere for carbonyls, ethers, and other functional groups.[2] This technical guide provides a comprehensive overview of gem-difluorinated butanoic acids, a class of building blocks gaining traction in drug discovery. We will explore the profound impact of α, β, and γ-gem-difluorination on the core properties of the butanoic acid scaffold, including acidity, lipophilicity, and metabolic stability. Furthermore, this guide details key synthetic strategies for accessing these compounds and showcases their application in the rational design of novel therapeutics.

The Strategic Value of Gem-Difluorination in Medicinal Chemistry

Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—allow it to exert powerful effects on a molecule's biological profile.[1] The gem-difluoromethylene (CF₂) group, in particular, offers a unique combination of electronic and steric attributes. It acts as a non-polar hydrogen bond acceptor and can significantly alter the local electronic environment through strong inductive effects, all while maintaining a similar steric profile to a methylene or carbonyl group.[2][3]

When incorporated into a flexible scaffold like butanoic acid, the CF₂ group can:

-

Modulate Acidity (pKa): The powerful electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH.

-

Alter Lipophilicity (LogP): The effect on lipophilicity is complex and position-dependent. While fluorine is highly electronegative, its introduction can either increase or decrease LogP based on the overall change in the molecule's polarity and conformational preferences.[4][5]

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the gem-difluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes, a common liability for alkyl chains.[5][6]

-

Control Conformation: The gem-difluoro group can introduce conformational constraints or preferences within a molecule, which can be leveraged to stabilize a bioactive conformation for improved target binding.[1][6]

The following diagram illustrates the core workflow from the synthesis of these building blocks to their ultimate application in drug development.

Caption: Workflow from synthesis to application of gem-difluorinated acids.

Impact on Physicochemical Properties

The position of the gem-difluoro group along the butanoic acid chain has a distinct and predictable impact on its properties. The primary influence is the inductive electron-withdrawing effect of the fluorine atoms, which diminishes with distance from the carboxylic acid moiety.[4]

Acidity (pKa)

The introduction of a CF₂ group significantly increases the acidity (lowers the pKa) of the carboxylic acid. This is due to the stabilization of the resulting carboxylate anion through the inductive effect of the fluorine atoms. The closer the CF₂ group is to the carboxyl group, the stronger the effect.

| Compound | Structure | Typical pKa | Change vs. Butanoic Acid |

| Butanoic Acid | CH₃CH₂CH₂COOH | ~4.82[7] | - |

| 2,2-Difluorobutanoic Acid | CH₃CH₂CF₂COOH | ~2.6-2.9 | ↓ ~2.0 |

| 3,3-Difluorobutanoic Acid | CH₃CF₂CH₂COOH | ~4.0-4.3 | ↓ ~0.6 |

| 4,4-Difluorobutanoic Acid | F₂CHCH₂CH₂COOH | ~4.5-4.7 | ↓ ~0.2 |

Note: Exact pKa values can vary based on experimental conditions and sources. The values presented are illustrative based on general chemical principles and data from related compounds.[4][8][9]

Lipophilicity (LogP) and Metabolic Stability

The effect of gem-difluorination on lipophilicity is less straightforward than its effect on acidity.[5][10] It often involves a trade-off between the increased polarity of the C-F bonds and the shielding of surrounding hydrogen atoms. In many cases, gem-difluorination can lead to a slight increase in lipophilicity.[10]

However, the most significant advantage in a drug discovery context is the enhancement of metabolic stability. Alkyl chains are often susceptible to hydroxylation. Placing a CF₂ group at a potential "metabolic soft spot" effectively blocks this pathway, increasing the compound's half-life.[5][6]

Synthesis of Gem-Difluorinated Butanoic Acids

Several methods exist for the synthesis of these valuable building blocks. One of the most common and scalable approaches involves the deoxyfluorination of a corresponding keto-ester precursor using reagents like diethylaminosulfur trifluoride (DAST) or its safer analogs.[1][11]

The following diagram illustrates a generalized mechanism for deoxyfluorination.

Caption: Simplified mechanism of ketone deoxyfluorination using DAST.

Example Protocol: Synthesis of Ethyl 3,3-Difluorobutanoate

This protocol describes the synthesis of a precursor to 3,3-difluorobutanoic acid via deoxyfluorination. The final acid can be obtained by subsequent hydrolysis of the ester.

Materials:

-

Ethyl acetoacetate (precursor)

-

Diethylaminosulfur trifluoride (DAST) or Deoxofluor

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

Standard glassware for workup and purification

Procedure:

-

Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve ethyl acetoacetate (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Fluorination: Slowly add DAST (1.1-1.2 eq) to the stirred solution via a dropping funnel over 30 minutes. Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a fume hood.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the excess fluorinating reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 3,3-difluorobutanoate.

-

Hydrolysis (Optional): The purified ester can be hydrolyzed to the final 3,3-difluorobutanoic acid using standard conditions (e.g., LiOH in THF/water).

Applications and Bioisosterism

Gem-difluorinated butanoic acids and their derivatives are primarily used as building blocks in drug discovery campaigns. Their most powerful application is in bioisosteric replacement, where a CF₂ group is used to replace a different functional group to improve a drug candidate's properties without negatively impacting its primary biological activity.

The CF₂ group is an excellent bioisostere for:

-

A Ketone (C=O): It mimics the steric profile and electrostatic potential of a carbonyl group but is non-metabolizable and cannot act as a hydrogen bond acceptor in the same way.

-

An Ether Oxygen (-O-): It can replicate the gauche effect of an ether linkage, influencing molecular conformation.

-

A Methylene Group (-CH₂-): When used to block metabolic oxidation.

Caption: Bioisosteric replacement strategy using a CF₂ group.

This strategy has been successfully employed to mitigate hERG inhibition, improve metabolic profiles, and fine-tune the acidity of lead compounds, ultimately accelerating the path to viable drug candidates.[12]

Future Outlook

The demand for novel fluorinated building blocks continues to grow. Research is focused on developing more efficient, scalable, and safer methods for synthesizing gem-difluorinated compounds.[13][14] As our understanding of the subtle conformational and electronic effects of fluorine deepens, gem-difluorinated butanoic acids and related scaffolds will play an increasingly important role in the rational design of next-generation pharmaceuticals.

Conclusion

Gem-difluorinated butanoic acids represent a powerful tool in the medicinal chemist's arsenal. The strategic placement of the CF₂ group provides a reliable method for modulating acidity, blocking metabolic soft spots, and influencing molecular conformation. With robust synthetic routes available and a clear rationale for their use in bioisosteric replacement, these building blocks are poised to make significant contributions to the development of safer and more effective drugs.

References

-

Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

-

Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

-

Mykhailiuk, P. K. (2020). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate. [Link]

-

St-Gelais, M., et al. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central. [Link]

-

Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PubMed Central. [Link]

-

Moroz, Y. S., et al. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. [Link]

-

Shen, G., et al. (2024). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. PubMed Central. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

-

Mykhailiuk, P. K. (2020). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ResearchGate. [Link]

-

Mykhailiuk, P. K. (2023). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Koenigs, R. M. (2021). Applications of gem‐difluoro olefins in medicinal chemistry. ResearchGate. [Link]

-

Wang, Q., et al. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. MDPI. [Link]

-

Yoshida, J., et al. (2024). gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Beilstein Journals. [Link]

-

Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-portal.org. [Link]

-

Reddit User Discussion. (2012). Why is the pKa of butanoic acid lower than the pKa of propanoic acid? Reddit. [Link]

-

PubChem. (S)-2-Amino-4-(2,5-difluoro-phenyl)-butyric acid. PubChem. [Link]

-

University of Wisconsin. pKa Vaules for Organic and Inorganic Bronsted Acids at 25°C. OWL. [Link]

-

Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]

-

2012 Book Archive. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. 2012 Book Archive. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 9. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. BJOC - gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid [beilstein-journals.org]

A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-4,4-difluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety, handling, and known toxicological profile of 4-Bromo-4,4-difluorobutanoic acid (CAS RN: 147345-36-6). As a Senior Application Scientist, the following information is synthesized from available chemical data and established best practices for managing hazardous reagents in a research and development setting. The protocols and recommendations herein are designed to foster a self-validating system of safety, grounded in both regulatory standards and practical laboratory experience.

Compound Profile and Inherent Hazards

This compound is a halogenated carboxylic acid. Its structure, featuring both bromine and fluorine atoms on the same carbon, imparts unique reactivity, making it a valuable building block in medicinal chemistry and materials science. However, this structural arrangement also dictates its hazard profile. The primary and most immediate danger associated with this compound is its corrosivity .

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 147345-36-6 | PubChem |

| Molecular Formula | C₄H₅BrF₂O₂ | Echemi |

| Molecular Weight | 202.98 g/mol | Echemi |

| Boiling Point | 90-92 °C | ChemicalBook |

| Density | ~1.791 g/cm³ (Predicted) | Echemi |

| Flash Point | 85.2 °C | Echemi |

Note: Some physical properties are predicted values and should be used as estimates.

Risk Assessment and Mitigation Workflow

A systematic approach to risk is fundamental. Before any experimental work, a thorough risk assessment must be conducted. The following diagram illustrates the logical flow for evaluating and mitigating the risks associated with handling this compound.

Caption: Figure 1: Risk Assessment Workflow for this compound.

Safe Handling and Storage Protocols

The causality behind these protocols is to prevent contact with skin, eyes, and the respiratory tract, and to avoid inadvertent reactions with incompatible materials.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the primary barrier to prevent inhalation of any vapors or aerosols.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on the potential for direct contact.

-

Eye and Face Protection : Chemical splash goggles are mandatory. When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

-

Skin Protection : A standard laboratory coat must be worn and fully fastened.

-

Hand Protection : Nitrile or butyl rubber gloves are recommended for handling acids. Given the halogenated nature of this compound, it is advisable to double-glove if prolonged contact is anticipated. Always inspect gloves for tears or pinholes before use. Gloves should be removed and replaced immediately if contamination is suspected.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical Splash Goggles (ANSI Z87 certified) | Protects against splashes and vapors. |

| Face Shield (in addition to goggles) | Full-face protection during high-risk procedures. | |

| Hand | Nitrile or Butyl Rubber Gloves | Resistant to a broad range of chemicals, including acids. |

| Body | Laboratory Coat (chemically resistant) | Protects skin and personal clothing from contamination. |

| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items. |

Storage

Proper segregation is key to safe storage. Organic acids must be stored separately from inorganic acids, bases, and oxidizing agents to prevent dangerous reactions.

-

Primary Container : Store in the original, tightly sealed container.

-

Secondary Containment : Place the primary container within a secondary, corrosion-resistant container (e.g., a polyethylene tray).

-

Location : Store in a dedicated, ventilated corrosive storage cabinet, away from incompatible materials. The cabinet should be clearly labeled.

Experimental Workflow: Preparing a Stock Solution

This section provides a step-by-step methodology for a common laboratory task: preparing a stock solution. This protocol is designed as a self-validating system, with checks and reasoning integrated into each step.

Caption: Figure 2: Workflow for Stock Solution Preparation of this compound.

Step-by-Step Protocol:

-

Preparation :

-

Don all required PPE as detailed in Table 2.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Place a magnetic stir plate and a beaker containing the desired volume of solvent inside the fume hood. Add a magnetic stir bar to the beaker.

-

-

Weighing and Transfer :

-

Tare a clean, dry weigh boat on a balance located inside the fume hood.

-

Carefully weigh the target mass of this compound onto the weigh boat.

-

Slowly and carefully add the weighed acid to the solvent in the beaker to avoid splashing. The acidic nature of the compound necessitates a controlled addition.

-

-

Dissolution and Storage :

-

Begin stirring the solution. If necessary, gently heat the solution to aid dissolution, being mindful of the solvent's flash point.

-

Once fully dissolved, turn off the stirrer and carefully remove the stir bar using a magnetic retriever.

-

Using a funnel, transfer the solution to a clearly labeled, appropriate storage bottle (e.g., a glass bottle with a PTFE-lined cap). The label should include the compound name, concentration, solvent, date, and your initials.

-

-

Cleanup :

-

Rinse all contaminated glassware (beaker, funnel, weigh boat) with a small amount of the solvent used.

-

Collect this rinsate and any contaminated disposable items (e.g., gloves, weigh boat) in a designated, labeled hazardous waste container for halogenated organic waste.

-

Wipe down the surfaces of the fume hood.

-

Remove PPE and wash hands thoroughly with soap and water.

-

Toxicity and Emergency Procedures

Toxicological Information

Specific toxicological data for this compound is not extensively documented in public literature. However, based on its corrosive nature, the primary routes of exposure and their effects are as follows:

-

Skin Contact : Causes severe chemical burns and tissue damage.

-

Eye Contact : Causes serious eye damage, potentially leading to permanent vision loss.

-

Inhalation : Inhalation of vapors or aerosols may cause severe irritation and damage to the respiratory tract.

-

Ingestion : Likely to be highly toxic and cause severe damage to the gastrointestinal tract.

First Aid and Emergency Response

Immediate and decisive action is required in the event of an exposure or spill.

-

Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Exposure : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Spill Response :

-

For small spills (<100 mL), absorb the material with a neutral absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

-

Place the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

-

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

-

References

-

Organic Acids Chemical Storage Sheet . University of Waterloo. [Link]

-

Corrosive Storage Guidelines . Unknown Source. [Link]

-

Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent . A&D Weighing. [Link]

-

Organic Acids SOP Template . Washington State University. [Link]

-

Chemical Segregation and Storage Guide . University of Louisville. [Link]

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

Personal Protective Equipment . Miami University. [Link]

-

Protective Equipment . American Chemistry Council. [Link]

-

What PPE Should You Wear When Handling Acid 2026? . LeelineWork. [Link]

-

Section 6C: Protective Equipment . Princeton University Environmental Health and Safety. [Link]

-

Proper Protective Equipment . Chemistry LibreTexts. [Link]

-

4,4-Difluorobutanoic acid . PubChem, National Center for Biotechnology Information. [Link]

Commercial suppliers and pricing of "4-Bromo-4,4-difluorobutanoic acid"

An In-depth Technical Guide to 4-Bromo-4,4-difluorobutanoic Acid for Advanced Research

Introduction: A Versatile Fluorinated Building Block

This compound (CAS No: 147345-36-6) is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure uniquely combines a terminal gem-difluoro motif with a bromine atom on the same carbon, alongside a carboxylic acid functional group. This arrangement provides a powerful trifunctional handle for synthetic chemists. The difluoromethyl group is a key pharmacophore, often used as a bioisostere to modulate the physicochemical properties of a lead compound, such as improving metabolic stability or binding affinity.[3] The bromine atom serves as a versatile point for further chemical elaboration, typically through cross-coupling reactions, while the carboxylic acid provides a classic anchor for forming amides, esters, and other derivatives. This guide offers a comprehensive overview of its commercial availability, synthesis, properties, and applications for professionals in drug development and scientific research.

Commercial Availability and Sourcing

Procurement of this compound is primarily through specialized chemical suppliers that cater to research and development quantities. Pricing is highly variable and dependent on quantity, purity, and the supplier. Most vendors require a formal quote for accurate pricing, especially for bulk orders. All products are intended for research and development use only and must be handled by qualified personnel.[4]

Table 1: Commercial Supplier Summary

| Supplier | CAS Number | Purity | Available Quantities | Indicative Pricing (Subject to Change) |

|---|---|---|---|---|

| AK Scientific, Inc.[4] | 147345-36-6 | ≥ 95% | Not specified | Request Quote |

| 北京欣恒研科技有限公司[5] | 147345-36-6 | ≥ 95% | 100mg, 250mg, 500mg, 1g, 2.5g, 5g | ¥8959.90 (100mg) to ¥71896.90 (5g) |

Note: The pricing information is for reference only and was accurate as of the last data retrieval. Researchers should contact suppliers directly for current pricing and availability.

Physicochemical and Safety Profile

A clear understanding of the compound's properties is essential for its effective use in experimental design and for ensuring laboratory safety.

Table 2: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4-Bromo-4,4-difluorobutyric acid | Echemi[2] |

| CAS Number | 147345-36-6 | PubChem[1] |

| Molecular Formula | C4H5BrF2O2 | PubChem[1] |

| Molecular Weight | 202.98 g/mol | PubChem[1] |

| Predicted Density | 1.791±0.06 g/cm³ | Echemi[2] |

| Predicted Boiling Point | 217.1±35.0 °C | Echemi |

| Predicted Flash Point | 85.2ºC | Echemi[2] |

| Hazard Class | Corrosive (Predicted) | Echemi[2] |

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not widely available in the search results, related halogenated carboxylic acids are classified as corrosive and can cause skin and eye irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[6]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6][8]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Synthesis Protocol: A Practical Approach

A common laboratory-scale synthesis involves the radical addition of dibromodifluoromethane to acrylic acid.[9] This method provides a direct route to the target molecule.

Experimental Methodology

-

Reaction Setup: In a suitable reaction vessel, combine acrylic acid (1.0 eq), acetonitrile (approx. 55 mL per g of acrylic acid), sodium dithionite (2.3 eq), and sodium bicarbonate (2.3 eq).

-

Addition of Reagents: Add water (approx. 14 mL per g of acrylic acid) to the mixture, followed by the dropwise addition of dibromodifluoromethane (3.5 eq).

-

Reaction Conditions: Stir the resulting biphasic mixture vigorously at ambient temperature. The inorganic salts will gradually dissolve as the reaction proceeds.

-

Monitoring: Monitor the reaction for the complete consumption of acrylic acid, which typically takes around 4 hours. Gas chromatography (GC) is a suitable method for monitoring.

-

Workup - Phase Separation: Once the reaction is complete, saturate the aqueous phase with solid sodium chloride to facilitate phase separation. Separate the organic layer.

-

Workup - Extraction & Drying: The organic phase is dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product (a pale yellow oil with some solid) is taken up in ethyl acetate, filtered to remove any remaining inorganic solids, and the solvent is evaporated under reduced pressure to yield the final product.[9]

Causality and Mechanistic Insights

-

Sodium Dithionite: Acts as the radical initiator. It generates the SO2•− radical anion, which in turn reacts with dibromodifluoromethane to generate the key bromodifluoromethyl radical (•CF2Br).

-

Sodium Bicarbonate: Serves as a base to neutralize the carboxylic acid, forming the carboxylate salt. This increases its solubility in the aqueous phase and prevents unwanted side reactions.

-

Biphasic System: The use of acetonitrile and water creates a two-phase system that helps to control the reaction rate and manage the solubility of the various organic and inorganic components.

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the key stages of the synthesis process.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block for introducing fluorinated motifs into complex molecules.

-

Introduction of the Gem-Difluoro Group: The -CF2- group is a critical pharmacophore in modern drug design. It can act as a bioisosteric replacement for a ketone or ether linkage, often leading to enhanced metabolic stability by blocking sites of oxidative metabolism.[3] Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons and influence the conformation of the molecule, potentially improving its binding affinity to a biological target.[3]

-

Versatile Synthetic Handle: The bromine atom provides a reliable site for forming new carbon-carbon or carbon-heteroatom bonds. It is an excellent substrate for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the straightforward elaboration of the butanoic acid scaffold into more complex and diverse chemical structures.

-

Carboxylic Acid Functionality: The acid group is a classic attachment point. It can be readily converted into amides, esters, or other functional groups, enabling its conjugation to other molecules of interest or its use in fragment-based drug discovery (FBDD) campaigns.

Diagram 2: Role in Medicinal Chemistry

Sources

- 1. This compound | C4H5BrF2O2 | CID 2736276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. 147345-36-6 this compound AKSci 1627CH [aksci.com]

- 5. This compound - CAS:147345-36-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. prepchem.com [prepchem.com]

A Technical Guide to 4-Bromo-4,4-difluorobutanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-4,4-difluorobutanoic acid is a halogenated carboxylic acid of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its unique molecular architecture, featuring a terminal bromo-difluoro-methyl group and a carboxylic acid moiety, makes it a versatile and valuable building block for the synthesis of complex molecules. The presence of fluorine atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed experimental protocol for its synthesis, an exploration of its applications in drug development, and essential safety and handling guidelines.

Physicochemical and Structural Properties

The foundational characteristics of this compound are summarized below. These properties are critical for its use in synthetic planning and molecular design.

| Property | Value | Source |

| Molecular Formula | C₄H₅BrF₂O₂ | [2][3][4] |

| Molecular Weight | 202.98 g/mol | [2][3][5] |

| IUPAC Name | This compound | [3] |

| CAS Number | 147345-36-6 | [2][3] |

| Synonyms | 4-Bromo-4,4-difluorobutyric acid | [3][4] |

| Monoisotopic Mass | 201.94410 Da | [3] |

| XLogP3 | 1.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be achieved via a radical addition reaction involving acrylic acid and dibromodifluoromethane. This approach is effective for creating the carbon-carbon bond and installing the bromo-difluoro-methyl group in a single step.

Reaction Principle

The underlying mechanism involves the generation of a difluorobromomethyl radical (•CF₂Br) from dibromodifluoromethane (CF₂Br₂). This is typically initiated by a reducing agent like sodium dithionite. The generated radical then adds across the double bond of acrylic acid. A subsequent bromine atom transfer completes the process, yielding the final product. The choice of a biphasic solvent system (e.g., acetonitrile and water) facilitates the interaction between the organic and inorganic reagents.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis and provides a self-validating workflow for laboratory preparation.[6]

Materials and Reagents:

-

Acrylic acid (1.44 g)

-

Dibromodifluoromethane (5 cm³)

-

Sodium dithionite (4.18 g)

-

Sodium bicarbonate (2.01 g)

-

Acetonitrile (80 cm³)

-

Water (20 cm³)

-

Sodium chloride (solid)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of acrylic acid (1.44 g) in acetonitrile (80 cm³).

-

Addition of Reagents: To the stirred solution, add sodium dithionite (4.18 g), sodium bicarbonate (2.01 g), and water (20 cm³).

-

Initiation: Add dibromodifluoromethane (5 cm³) to the biphasic mixture.

-

Reaction Monitoring: Stir the mixture vigorously at ambient temperature. The reaction progress can be monitored by Gas Chromatography (GC) to confirm the complete consumption of acrylic acid (typically within 4 hours).

-

Work-up: Once the reaction is complete, saturate the aqueous phase by adding solid sodium chloride.

-

Extraction: Separate the organic phase.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. This will yield a pale yellow oil.

-

Purification: To remove any residual inorganic salts, dissolve the oil in ethyl acetate, filter the solution, and again evaporate the solvent under reduced pressure to yield the purified this compound (2.54 g).[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The true value of this compound lies in its utility as a strategic building block. Its bifunctional nature allows for diverse and controlled chemical modifications, making it a powerful tool for constructing novel pharmaceutical agents.

Synthetic Utility and Molecular Scaffolding

The compound's structure offers two primary points for chemical elaboration:

-

The Carboxylic Acid Group: This functional group is readily converted into amides, esters, and other derivatives. Amide bond formation is one of the most fundamental reactions in medicinal chemistry, allowing for the coupling of this fluorinated fragment to amine-containing scaffolds.

-

The Bromine Atom: The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are cornerstones of modern drug synthesis.[7]

The strategic positioning of fluorine atoms often enhances the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of drug candidates, which is a critical factor for therapeutic success.[1]

Potential Therapeutic Areas

While specific drugs derived directly from this molecule may not be extensively documented in public literature, its structural motifs are relevant to several key therapeutic areas. Halogenated intermediates are crucial for developing targeted therapies.[1][7]

-

Oncology: Many tyrosine kinase inhibitors, which are revolutionary in cancer treatment, incorporate fluorinated moieties to enhance binding affinity and metabolic stability.[1]

-

Antiviral Agents: The introduction of fluorine can block metabolic pathways that viruses might exploit, making fluorinated building blocks valuable in the synthesis of new antiviral drugs.[1]

-

Inflammation and Immunology: The unique electronic properties imparted by fluorine can be used to fine-tune the activity of anti-inflammatory drug candidates.[8]

Diagram of Synthetic Potential

Caption: Synthetic utility of this compound in drug design.

Safety, Handling, and Storage

Working with halogenated carboxylic acids requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this compound must be consulted, general guidelines based on related chemicals can be followed.

-

Hazard Profile: Based on analogous compounds like 4-bromobutyric acid, this substance should be treated as corrosive and is likely to cause severe skin and eye burns.[9][10] It may also have a strong, unpleasant odor (stench).[9][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Face protection may also be necessary.[11]

-

Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10] Avoid all contact with skin, eyes, and clothing.[9]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[10] Keep the container tightly sealed.

Disclaimer: This information is for guidance only. Always obtain and consult the manufacturer-specific Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a specialty chemical with significant potential as a synthetic intermediate. Its combination of a reactive carboxylic acid and a versatile brominated carbon center, enhanced by the presence of geminal fluorine atoms, makes it a highly attractive building block for drug discovery programs. A thorough understanding of its properties, synthesis, and handling is paramount for researchers aiming to leverage its unique chemical attributes to develop the next generation of therapeutic agents.

References

-

Synthesis of Step 1: this compound. PrepChem.com. [Link]

-

This compound | C4H5BrF2O2 | CID 2736276. PubChem, National Library of Medicine, NIH. [Link]

-

Bromo 4,4-difluorobutanoate | C4H5BrF2O2 | CID 174567185. PubChem, National Library of Medicine, NIH. [Link]

-

4-Bromo-4,4-difluorobutan-1-ol | C4H7BrF2O | CID 2736272. PubChem, National Library of Medicine, NIH. [Link]

-

From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exploring the Synthesis and Reactivity of 2-Bromo-4,5-difluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Understanding the Synthesis and Supply of 4-Bromo-2,5-difluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4,4-Difluorobutanoic acid | C4H6F2O2 | CID 21122143. PubChem, National Library of Medicine, NIH. [Link]

-

Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 147345-36-6 CAS MSDS (4-BROMO-4,4-DIFLUOROBUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Bromo 4,4-difluorobutanoate | C4H5BrF2O2 | CID 174567185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

Methodological & Application

The Strategic Incorporation of the Difluoromethyl Moiety in Medicinal Chemistry: Application Notes and Protocols for 4-Bromo-4,4-difluorobutanoic Acid

Introduction: The Unique Profile of 4-Bromo-4,4-difluorobutanoic Acid

In the landscape of modern drug discovery, the strategic introduction of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry.[1] The difluoromethyl group (-CHF2), in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound emerges as a highly valuable and versatile building block for introducing this critical moiety.[2][3] Its structure combines a carboxylic acid handle for amide bond formation and further derivatization, and a bromo-difluoroethyl group that can participate in a range of nucleophilic substitution and organometallic coupling reactions.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols. We will delve into the rationale behind its use, focusing on the concept of bioisosterism and the advantageous physicochemical changes imparted by the difluoromethyl group.

The Difluoromethyl Group as a Bioisostere: A Paradigm Shift in Drug Design

The difluoromethyl group is increasingly recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities. This concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to enhance a drug's efficacy, is a powerful tool in drug optimization.

The -CHF2 group can act as a "lipophilic hydrogen bond donor," a concept that has gained significant traction in medicinal chemistry. This allows it to mimic the hydrogen bonding capabilities of protic groups like hydroxyls while increasing the overall lipophilicity of the molecule. This dual nature can lead to improved cell permeability, enhanced binding to target proteins, and increased metabolic stability by blocking sites of oxidative metabolism.

Key Applications in Medicinal Chemistry

The bifunctional nature of this compound makes it a versatile precursor for a variety of molecular scaffolds relevant to drug discovery.

Synthesis of Difluorinated Lactams

Lactams are privileged structures in medicinal chemistry, forming the core of numerous antibiotics, enzyme inhibitors, and central nervous system (CNS) active agents. The introduction of a difluoromethyl group into a lactam ring can significantly enhance its biological activity. This compound is an excellent starting material for the synthesis of α,α-difluoro-γ-lactams.[4]

Precursors for Fluorinated GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[5] Analogs of GABA are important therapeutic agents for treating epilepsy, neuropathic pain, and anxiety disorders.[5] The introduction of fluorine into GABA analogs can modulate their potency and pharmacokinetic properties.[6][7] this compound can serve as a key intermediate in the synthesis of novel fluorinated GABA analogs.

Experimental Protocols

The following protocols are designed to be illustrative of the key transformations involving this compound. Researchers should adapt these procedures to their specific substrates and analytical requirements.

Protocol 1: Synthesis of this compound

This protocol outlines a common method for the synthesis of the title compound.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Acrylic acid

-

Acetonitrile

-

Sodium dithionite

-

Sodium bicarbonate

-

Water

-

Dibromodifluoromethane

-

Magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Sodium chloride

Procedure:

-

To a stirred solution of acrylic acid (1.44 g) in acetonitrile (80 cm³), add sodium dithionite (4.18 g), sodium bicarbonate (2.01 g), and water (20 cm³).[1]

-

Add dibromodifluoromethane (5 cm³) to the biphasic mixture.[1]

-

Stir the mixture at ambient temperature for 4 hours, monitoring the consumption of acrylic acid by gas chromatography (GC).[1]

-

Once the reaction is complete, saturate the aqueous phase with solid sodium chloride.[1]

-

Separate the organic phase, dry it over MgSO4, filter, and evaporate the solvent under reduced pressure.[1]

-

The resulting pale yellow oil is taken up in ethyl acetate, filtered to remove any solid, and the solvent is evaporated to yield the product.[1]

Expected Yield: Approximately 2.54 g.

Protocol 2: Synthesis of a 5,5-Difluoro-pyrrolidin-2-one (A Difluorinated γ-Lactam)

This protocol describes a plausible synthetic route for the cyclization of an N-substituted amide derived from this compound to form a difluorinated γ-lactam. This is a key application for introducing the difluoromethylenelactam scaffold into drug candidates.

Workflow Diagram:

Caption: Workflow for the synthesis of a difluorinated γ-lactam.

Materials:

-

This compound

-

A primary amine (R-NH2)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent

-

Anhydrous Dichloromethane (DCM)

-

A non-nucleophilic base (e.g., Sodium hydride or Potassium tert-butoxide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

Part A: Amide Coupling

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add the primary amine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

-